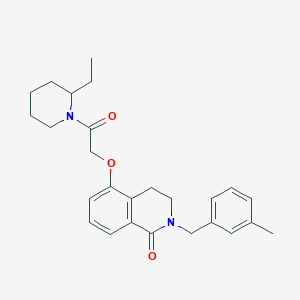

5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[2-(2-ethylpiperidin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O3/c1-3-21-10-4-5-14-28(21)25(29)18-31-24-12-7-11-23-22(24)13-15-27(26(23)30)17-20-9-6-8-19(2)16-20/h6-9,11-12,16,21H,3-5,10,13-15,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKJVJBGVBVBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound's IUPAC name indicates a complex structure featuring a dihydroisoquinoline core with various substituents that may influence its biological properties. The presence of an ethylpiperidine moiety and a methylbenzyl group suggests possible interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells and inhibiting cell proliferation .

The proposed mechanism of action for this class of compounds often involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression, such as the Protein kinase R-like endoplasmic reticulum kinase (PERK) pathway, which is linked to tumorigenesis and cancer cell survival .

Study 1: In Vitro Analysis

A study investigated the effects of a structurally similar compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models further supported the anticancer potential of isoquinoline derivatives. Mice treated with the compound showed reduced tumor sizes compared to control groups, highlighting its therapeutic potential in cancer treatment.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H30N2O3 |

| Molecular Weight | 370.49 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Anticancer Activity (IC50) | 15 µM (in vitro) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents at the oxyethoxy linker and the benzyl/isoquinolinone positions. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

*Calculated logP values derived using the XLogP3 algorithm.

Key Findings :

Substituent Impact on Lipophilicity: The 2-ethylpiperidinyl group in the target compound confers moderate lipophilicity (logP 3.8), making it less hydrophobic than the 2,3-dihydroindolyl analog (logP 4.1) . This difference may influence solubility and pharmacokinetics.

Synthetic Accessibility :

- The ethylpiperidine moiety requires multi-step synthesis (e.g., reductive amination or nucleophilic substitution), whereas the dihydroindole group in ZINC2716540 can be introduced via simpler coupling reactions .

Biological Relevance: While the target compound lacks disclosed bioactivity data, analogs like ZINC2716540 are cataloged in screening libraries for kinase or GPCR targets due to their heterocyclic diversity . The pyridin-2-ylamino analog’s extended alkyl chain may enhance membrane binding but reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-(2-ethylpiperidin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, and what analytical techniques are recommended for confirming its structural integrity?

- Methodological Answer : The synthesis of dihydroisoquinolinone derivatives typically involves coupling substituted acyl chlorides with dihydroisoquinolinone intermediates under anhydrous conditions. For example, reacting 3-methylbenzyl-substituted intermediates with 2-(2-ethylpiperidin-1-yl)-2-oxoethoxy groups in the presence of 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane can yield the target compound . Structural confirmation requires a combination of -NMR (to verify substituent positions), mass spectrometry (for molecular weight validation), and chromatographic purity analysis (e.g., HPLC or TLC) .

Q. What in vitro assays are commonly used to evaluate the biological activity of dihydroisoquinolinone derivatives?

- Methodological Answer : Acetylcholinesterase (AChE) inhibition assays are standard for evaluating neuroactivity. For example, modified Ellman’s method can be employed, where the compound’s ability to inhibit AChE is measured spectrophotometrically at 412 nm using acetylthiocholine iodide as a substrate . Dose-response curves (IC values) should be generated with triplicate measurements and statistical validation via ANOVA to ensure reproducibility .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies can be conducted by incubating the compound in buffers at pH 3.0, 7.4, and 9.0 at 40°C for 30 days. Samples are analyzed periodically via HPLC to quantify degradation products. Environmental fate studies, such as those assessing abiotic transformations, can be adapted from frameworks used for pesticide stability analysis .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what statistical methods are appropriate for analyzing variations in reaction conditions?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) is ideal for optimizing reaction parameters (e.g., temperature, solvent ratio, catalyst concentration). Data should be analyzed using Fisher’s least-significant difference (LSD) test at a 95% confidence interval to identify significant factors . For example, varying the molar ratio of DMAP to acyl chloride in coupling reactions can be systematically tested to maximize yield .

Q. What strategies are recommended for resolving discrepancies in reported biological activity across studies?

- Methodological Answer : Contradictory data may arise from differences in assay protocols (e.g., substrate concentrations, enzyme sources). A meta-analysis approach should be adopted:

- Step 1 : Normalize activity data using z-scores to account for inter-laboratory variability.

- Step 2 : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time).

- Step 3 : Validate findings through replicate studies under harmonized conditions .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound’s pharmacological profile?

- Methodological Answer : SAR analysis should focus on modifying the 3-methylbenzyl and 2-ethylpiperidinyl moieties. For example:

- Variation 1 : Replace the 3-methyl group with halogen atoms (e.g., Cl, F) to assess electronic effects on AChE binding.

- Variation 2 : Introduce steric hindrance by substituting the piperidine ring with bulkier groups (e.g., cyclohexyl).

Biological data should be correlated with computational docking scores (e.g., AutoDock Vina) to validate hypothesized interactions .

Q. What computational and experimental approaches are suitable for predicting metabolite formation and environmental persistence?

- Methodological Answer :

- In silico : Use software like EPI Suite to estimate biodegradability and bioaccumulation potential.

- In vitro : Microsomal stability assays (e.g., liver S9 fractions) can identify phase I metabolites via LC-MS/MS.

- Environmental modeling : Adapt frameworks from long-term ecological risk studies to simulate soil/water partitioning and half-life under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.